REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12]
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
O1COCOC1
|
Name
|
|
Quantity
|
17.5 (± 2.5) mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added, in small portions, at 20-22° C.
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
is brought to 135-140° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
is continued for 2-2.5 hours
|
Duration
|
2.25 (± 0.25) h
|
Type
|
CUSTOM
|
Details
|
without exceeding 20-23° C.
|
Type
|
WAIT
|
Details
|
The mixture is kept 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring at 20-25° C.
|
Type
|
CUSTOM
|
Details
|
the product thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo at 45-50° C. until constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |